molecular formula C11H13ClO2 B14724388 (2-Chlorophenyl)methyl butanoate CAS No. 6282-38-8

(2-Chlorophenyl)methyl butanoate

Cat. No.: B14724388
CAS No.: 6282-38-8
M. Wt: 212.67 g/mol
InChI Key: WDLQAPYRESOYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)methyl butanoate is an ester derivative of butanoic acid, where the methyl group of the ester is attached to a 2-chlorophenyl aromatic ring. Its structure combines a lipophilic chlorinated aromatic moiety with a short-chain ester group. The chlorine atom at the ortho position may influence electronic properties, steric effects, and biological activity compared to non-chlorinated analogs.

Properties

CAS No.

6282-38-8

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

(2-chlorophenyl)methyl butanoate

InChI

InChI=1S/C11H13ClO2/c1-2-5-11(13)14-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3

InChI Key

WDLQAPYRESOYBQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chlorophenyl)methyl butanoate can be synthesized through the esterification reaction between (2-chlorophenyl)methanol and butanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methyl butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the (2-chlorophenyl) group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2-chlorophenyl)methanoic acid.

    Reduction: Formation of (2-chlorophenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)methyl butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release (2-chlorophenyl)methanol and butanoic acid, which may exert biological effects through various pathways. The chlorine atom in the (2-chlorophenyl) group can also participate in interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (2-Chlorophenyl)methyl butanoate with key analogs:

Compound Molecular Formula Functional Groups Key Structural Features
This compound C₁₁H₁₁ClO₂ Ester, Aromatic chloro substituent Chlorine at ortho position; butanoate ester chain
Methyl butanoate C₅H₁₀O₂ Ester Short-chain ester; no aromatic or halogen groups
Butyl butanoate C₈H₁₆O₂ Ester Longer alkyl chain; non-aromatic
3-Methylbutyl butanoate C₉H₁₈O₂ Branched ester Branched alkyl group; fruity aroma contributor
1-(2-Chlorophenyl)ethanone C₈H₇ClO Ketone, Aromatic chloro substituent Chlorine at ortho position; acetyl group

Physical and Chemical Properties

  • Volatility and Solubility: Methyl butanoate (C₅H₁₀O₂) is highly volatile and contributes to fruity aromas in tropical fruits like cherimoya . In contrast, this compound’s aromatic chlorine and larger molecular weight (C₁₁H₁₁ClO₂) likely reduce volatility, making it less suitable for flavor applications but more persistent in environmental or industrial settings. Butyl butanoate and 3-methylbutyl butanoate, with longer alkyl chains, exhibit even lower volatility than methyl butanoate, enhancing their use in sustained-release flavor systems .
  • Reactivity: The ester group in this compound is susceptible to hydrolysis, similar to methyl butanoate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.